

Technical Support Center: Enhancing LEO 39652 Skin Bioavailability

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Compound of Interest

Compound Name: LEO 39652

Cat. No.: B8144546

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This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the skin bioavailability of **LEO 39652**, a "dual-soft" phosphodiesterase 4 (PDE4) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is **LEO 39652** and what is its intended mechanism of action?

A1: **LEO 39652** is a potent and selective phosphodiesterase 4 (PDE4) inhibitor designed for the topical treatment of inflammatory skin conditions like atopic dermatitis.^{[1][2]} PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key intracellular second messenger. By inhibiting PDE4, **LEO 39652** increases intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines, thereby reducing inflammation in the skin.

Q2: What is the "dual-soft" drug concept and how does it apply to **LEO 39652**?

A2: The "dual-soft" concept is a drug design strategy aimed at maximizing local therapeutic effects while minimizing systemic side effects.^{[1][2]} **LEO 39652** was designed to be metabolically labile, containing ester functionalities that are rapidly hydrolyzed by esterases in the bloodstream and liver into inactive metabolites.^{[1][3]} This rapid systemic inactivation is intended to prevent the side effects commonly associated with oral PDE4 inhibitors. The drug is designed to be more stable in the skin to exert its therapeutic effect locally.

Q3: Why did **LEO 39652** show a lack of clinical efficacy in studies for atopic dermatitis?

A3: The lack of clinical efficacy of **LEO 39652** was primarily attributed to insufficient drug availability at the target site within the skin.[1][3] Studies revealed very low concentrations of the active compound in the dermal interstitial fluid, the biophase where the drug needs to be present to interact with its target cells.[1][3][4]

Q4: What is the key difference between **LEO 39652** and the more successful PDE4 inhibitor, LEO 29102?

A4: The primary structural difference is that **LEO 39652** contains ester functionalities, making it a "dual-soft" drug, whereas LEO 29102 does not have these ester groups.[1][3] This makes **LEO 39652** susceptible to hydrolysis by esterases present in the skin, leading to its premature inactivation before it can reach its target in sufficient concentrations.[3] LEO 29102, being more stable in the skin, achieved significantly higher concentrations in the dermal interstitial fluid.[1][3]

Troubleshooting Guides

Issue: Low Dermal Interstitial Fluid Concentration of **LEO 39652**

Possible Cause 1: Premature Metabolism in the Skin

LEO 39652's ester linkages are susceptible to hydrolysis by cutaneous esterases.

- Troubleshooting Strategy 1: Formulation with Esterase Inhibitors.
 - Incorporate esterase inhibitors into the topical formulation to protect **LEO 39652** from degradation. It is crucial to select inhibitors that are safe for topical use and compatible with other formulation components.
- Troubleshooting Strategy 2: Encapsulation Strategies.
 - Encapsulate **LEO 39652** in nanocarriers such as liposomes or solid lipid nanoparticles (SLNs). This can shield the drug from enzymatic attack and facilitate its transport across the stratum corneum.

Possible Cause 2: Inefficient Penetration Through the Stratum Corneum

The physicochemical properties of **LEO 39652** and the vehicle formulation may not be optimal for traversing the skin's primary barrier.

- Troubleshooting Strategy 1: Incorporate Chemical Penetration Enhancers (CPEs).
 - Add CPEs to the formulation to reversibly disrupt the stratum corneum's lipid barrier. Examples include fatty acids (e.g., oleic acid), propylene glycol, and terpenes. The choice and concentration of CPEs should be carefully optimized to enhance penetration without causing skin irritation.
- Troubleshooting Strategy 2: Optimize the Vehicle.
 - The composition of the vehicle (e.g., cream, gel, ointment) significantly impacts drug release and skin penetration. Experiment with different solvent systems and excipients to improve the solubility and partitioning of **LEO 39652** into the skin. Clinical trials for **LEO 39652** used a cream formulation.^[5]
- Troubleshooting Strategy 3: Utilize Novel Drug Delivery Systems.
 - Explore advanced delivery systems like microemulsions, nanoemulsions, or transfersomes. These systems can enhance drug solubilization and improve partitioning into the skin layers.

Data Summary

Compound	Key Structural Feature	Dermal Interstitial Fluid Concentration (in barrier impaired skin)	Clinical Efficacy for Atopic Dermatitis
LEO 39652	Contains ester functionalities ("dual-soft")	33 nM ^{[1][3]}	Lacking ^{[1][3]}
LEO 29102	Lacks ester functionalities	2100 nM ^{[1][3]}	Demonstrated ^{[6][7]}

Experimental Protocols

Protocol 1: In Vitro Skin Permeation Test (IVPT) using Franz Diffusion Cells

This protocol outlines the procedure for assessing the skin penetration of **LEO 39652** from various topical formulations.

1. Materials and Equipment:

- Franz diffusion cells
- Excised human or porcine skin
- Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer if needed)
- Formulations of **LEO 39652**
- Magnetic stirrer and stir bars
- Water bath for temperature control (32°C)
- Syringes and needles for sampling
- LC-MS/MS system for analysis

2. Skin Preparation:

- Thaw frozen skin at room temperature.
- Carefully remove any subcutaneous fat.
- Cut the skin into sections large enough to be mounted on the Franz diffusion cells.
- Equilibrate the skin sections in receptor solution for 30 minutes before mounting.

3. Franz Diffusion Cell Assembly:

- Mount the skin section between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.
- Fill the receptor chamber with pre-warmed (32°C), degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.
- Place a small magnetic stir bar in the receptor chamber.
- Place the assembled cells in the stirring block, which is connected to the water bath to maintain a constant temperature.

4. Dosing and Sampling:

- Apply a known amount of the **LEO 39652** formulation to the surface of the skin in the donor chamber.
- At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution from the sampling arm.
- Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.

5. Sample Analysis:

- Analyze the concentration of **LEO 39652** in the collected samples using a validated LC-MS/MS method.

6. Data Analysis:

- Calculate the cumulative amount of **LEO 39652** permeated per unit area over time.
- Determine the steady-state flux (J_{ss}) and the lag time (t_{lag}) from the permeation profile.

Protocol 2: Quantification of LEO 39652 in Skin Samples by LC-MS/MS

This protocol provides a general framework for the extraction and quantification of **LEO 39652** from skin biopsy samples.

1. Materials and Equipment:

- Homogenizer
- Centrifuge
- Evaporator
- LC-MS/MS system
- Solvents for extraction (e.g., acetonitrile, methanol)
- Internal standard

2. Sample Preparation:

- Obtain skin biopsies from the treated area.
- Weigh the biopsy samples.
- Add a suitable extraction solvent and an internal standard to the sample.
- Homogenize the tissue until it is fully disrupted.

- Centrifuge the homogenate to pellet the tissue debris.
- Collect the supernatant.

3. Extraction and Reconstitution:

- Evaporate the supernatant to dryness under a stream of nitrogen.
- Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

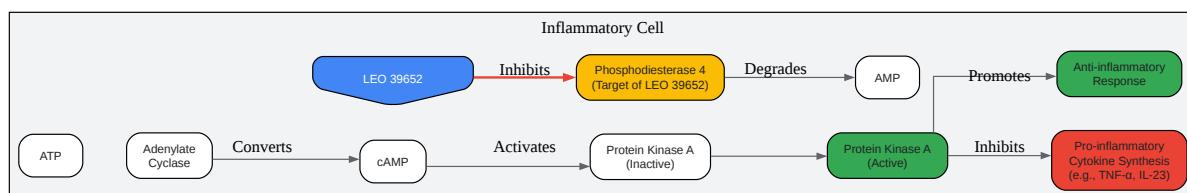
4. LC-MS/MS Analysis:

- Inject the reconstituted sample into the LC-MS/MS system.
- Separate the analyte from matrix components using a suitable HPLC column and mobile phase gradient.
- Detect and quantify **LEO 39652** using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

5. Quantification:

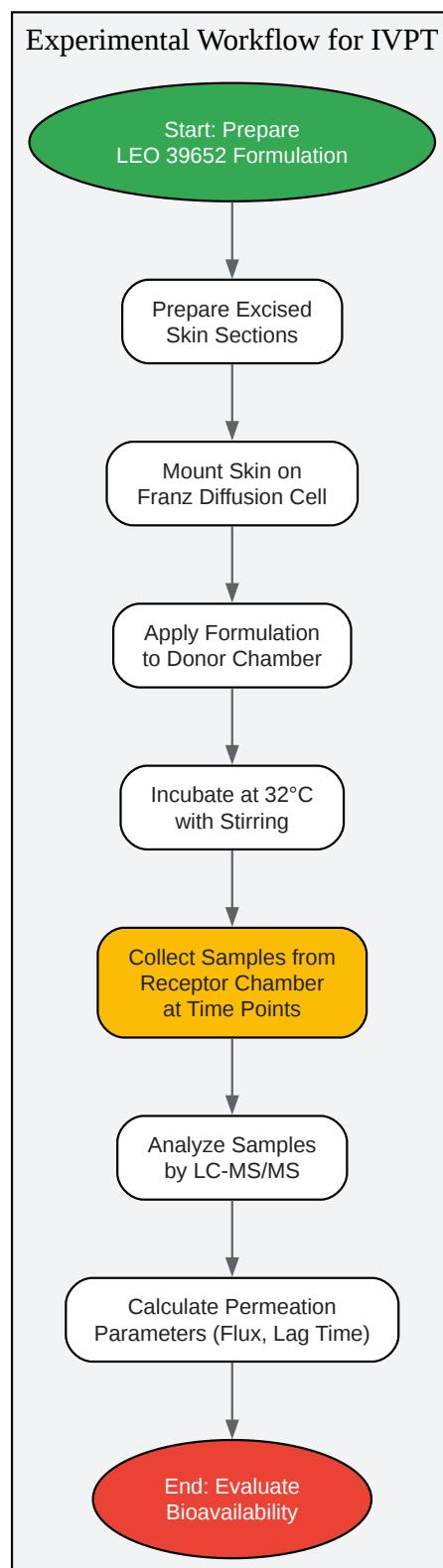
- Generate a standard curve using known concentrations of **LEO 39652**.
- Calculate the concentration of **LEO 39652** in the skin samples based on the standard curve and the peak area ratio to the internal standard.

Visualizations



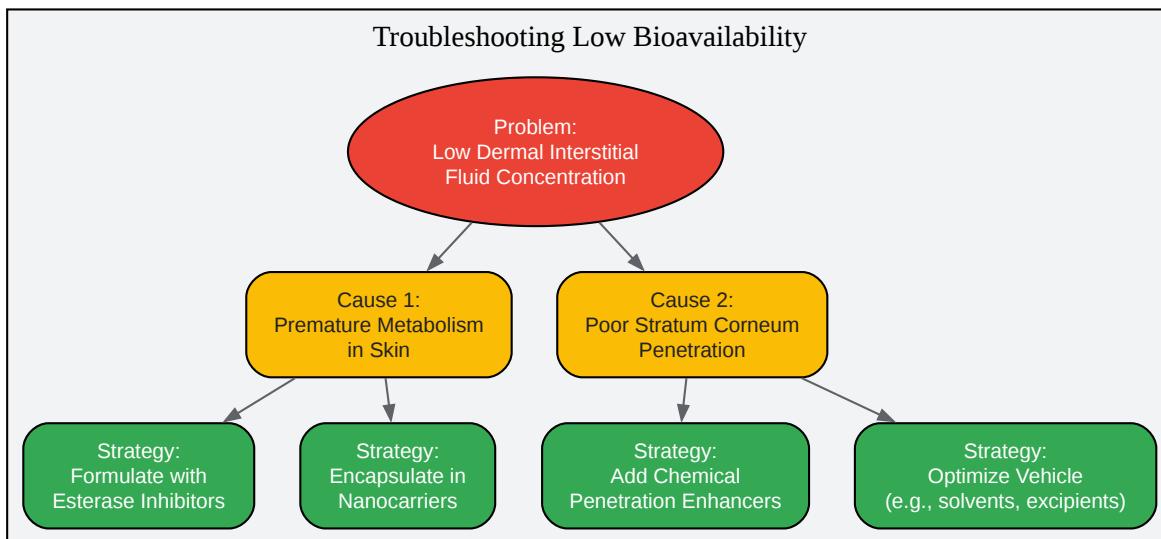
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Caption: Mechanism of action of **LEO 39652** as a PDE4 inhibitor.



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Caption: Workflow for in vitro skin permeation testing (IVPT).



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Caption: Troubleshooting logic for improving **LEO 39652** bioavailability.

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